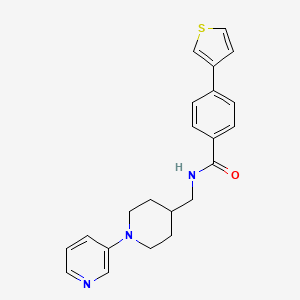
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as PPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPTB is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
作用机制
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose uptake in cells. This compound also has anti-proliferative and pro-apoptotic effects on cancer cells by inhibiting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. In diabetes research, this compound has been found to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neurodegenerative disease research, this compound has been found to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has several advantages for use in lab experiments, such as its high potency and selectivity for PTP1B, as well as its ability to penetrate cell membranes and blood-brain barrier. However, this compound also has limitations, such as its potential toxicity and off-target effects on other proteins.
未来方向
There are several future directions for research on N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, such as its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its long-term safety and efficacy in humans. Additionally, research on the development of this compound analogs with improved potency and selectivity is ongoing.
合成方法
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves a multi-step process that includes the reaction of 3-bromopyridine with piperidine, followed by the reaction of the resulting compound with 4-chloromethylbenzoic acid. The final step involves the reaction of the intermediate with thiophene-3-carboxylic acid to yield this compound.
科学研究应用
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been studied extensively for its potential applications in various fields of research, such as diabetes, cancer, and neurodegenerative diseases. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting PTP1B. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models.
属性
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-22(19-5-3-18(4-6-19)20-9-13-27-16-20)24-14-17-7-11-25(12-8-17)21-2-1-10-23-15-21/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFJBMOQUCJFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

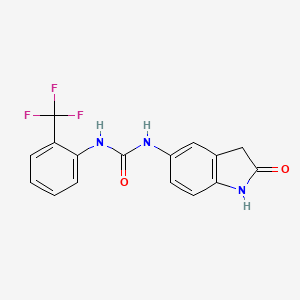
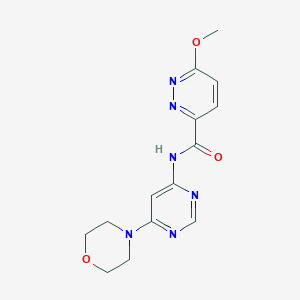

![3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2792522.png)
![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)
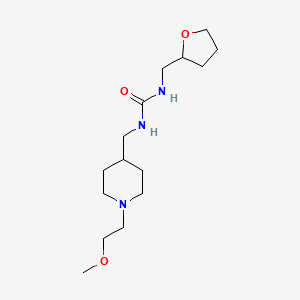
![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)
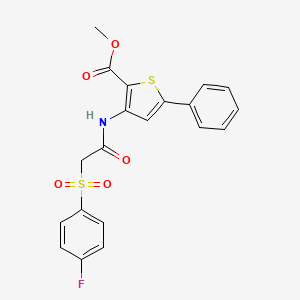

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2792533.png)
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)
![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)
